molecular formula C16H31IO2 B8281330 2-Iodohexadecanoic acid

2-Iodohexadecanoic acid

Cat. No. B8281330
M. Wt: 382.32 g/mol
InChI Key: YLPKUDQPEREJNG-UHFFFAOYSA-N
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Patent
US05534907

Procedure details

3-iodohexadecanoic acid, 3-iodooctadecanoic acid, and perfluorooctadecanoic acid.
Name
3-iodohexadecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodooctadecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[CH:2]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:3][C:4]([OH:6])=[O:5].[I:20]C(CCCCCCCCCCCCCCC)CC(O)=O.FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(O)=O>>[I:20][CH:3]([CH2:2][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
3-iodohexadecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(CC(=O)O)CCCCCCCCCCCCC
Step Two
Name
3-iodooctadecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(CC(=O)O)CCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC(C(=O)O)CCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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